molecular formula C28H56IN B14022429 2-Butyl-2-hexadecyloctahydro-1H-isoindol-2-ium iodide CAS No. 7356-92-5

2-Butyl-2-hexadecyloctahydro-1H-isoindol-2-ium iodide

Cat. No.: B14022429
CAS No.: 7356-92-5
M. Wt: 533.7 g/mol
InChI Key: YYXQMXSERSXSCX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole is a complex organic compound with a unique structure It belongs to the class of isoindoles, which are bicyclic compounds containing a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted cyclohexanone with a hexadecylamine in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The alkyl chains can undergo substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated isoindole derivatives.

    Substitution: Formation of halogenated isoindole derivatives.

Scientific Research Applications

2-Butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-Butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole involves its interaction with specific molecular targets. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially disrupting their integrity. Additionally, its structure may enable it to bind to specific proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-1,3,3a,4,5,6,7,7a-octahydroisoindole
  • 2-Hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole
  • 2-Butyl-2-octyl-1,3,3a,4,5,6,7,7a-octahydroisoindole

Uniqueness

2-Butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where interaction with lipid membranes or hydrophobic environments is desired. Additionally, its specific substitution pattern on the isoindole ring differentiates it from other similar compounds, potentially leading to unique biological activities and chemical reactivity.

Properties

CAS No.

7356-92-5

Molecular Formula

C28H56IN

Molecular Weight

533.7 g/mol

IUPAC Name

2-butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium;iodide

InChI

InChI=1S/C28H56N.HI/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-20-24-29(23-6-4-2)25-27-21-18-19-22-28(27)26-29;/h27-28H,3-26H2,1-2H3;1H/q+1;/p-1

InChI Key

YYXQMXSERSXSCX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1(CC2CCCCC2C1)CCCC.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.